REACTION_CXSMILES
|
Cl.[CH:2]1([NH:7][NH2:8])[CH2:6][CH2:5][CH2:4][CH2:3]1.N/[C:10](/[CH3:14])=[CH:11]\[C:12]#[N:13]>C(O)C>[CH:2]1([N:7]2[C:12]([NH2:13])=[CH:11][C:10]([CH3:14])=[N:8]2)[CH2:6][CH2:5][CH2:4][CH2:3]1 |f:0.1|
|
Name
|
intermediate 19
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
Cl.C1(CCCC1)NN
|
Name
|
|
Quantity
|
1.202 g
|
Type
|
reactant
|
Smiles
|
N\C(=C/C#N)\C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The final product was collected as 0.57 g (24%)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)N1N=C(C=C1N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |